molecular formula C5H6N2OS B048172 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-70-5

2-(Methylthio)pyrimidin-4-ol

Cat. No. B048172
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To an aqueous solution (200 mL) of sodium hydroxide (23 g) were added 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added acetic acid (17 mL), and the precipitate was collected by filtration, and washed with ice water. The residue was dried to give the title compound (28 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[S:3]=[C:4]1[NH:9][C:8](=[O:10])[CH:7]=[CH:6][NH:5]1.I[CH3:12]>C(O)(=O)C>[CH3:12][S:3][C:4]1[NH:9][C:8](=[O:10])[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
37 g
Type
reactant
Smiles
S=C1NC=CC(N1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
IC
Step Two
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
The residue was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=NC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.